molecular formula C11H13N3O4 B038816 Cyanothymidine CAS No. 116195-58-5

Cyanothymidine

Cat. No.: B038816
CAS No.: 116195-58-5
M. Wt: 251.24 g/mol
InChI Key: LFAIUPXHKWZRNL-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanothymidine is a synthetic nucleoside analog that has garnered significant interest in virology and molecular biology research. Its primary research value lies in its function as a chain-terminating inhibitor, specifically targeting viral reverse transcriptase and DNA polymerase enzymes. The compound's mechanism of action is characterized by the incorporation of its modified structure into the growing DNA chain during replication. Once incorporated, the absence of a 3'-hydroxyl group, a key modification in its structure, prevents the formation of the subsequent phosphodiester bond, thereby halting DNA elongation. This property makes this compound a critical tool for investigating the replication cycles of retroviruses and other DNA-based pathogens, and for studying the mechanisms of nucleic acid synthesis in vitro. Researchers utilize this compound to probe enzyme kinetics, assess drug resistance mechanisms, and develop novel assays for polymerase activity. It serves as a valuable reference standard in the development and screening of new antiviral agents, providing insights into the structural requirements for effective polymerase inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116195-58-5

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h4,7-9,15H,2,5H2,1H3,(H,13,16,17)/t7-,8-,9-/m1/s1

InChI Key

LFAIUPXHKWZRNL-IWSPIJDZSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)C#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N

Synonyms

1-(3-cyano-2,3-dideoxypentofuranosyl)thymine
cyanothymidine

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Cyanothymidine

Stereoselective Synthetic Pathways for Cyanothymidine Isomers

The spatial arrangement of substituents on the furanose ring is critical for the biological function of nucleoside analogs. Consequently, developing stereoselective synthetic routes to access specific isomers of this compound is a primary focus in this field.

De novo synthesis, which builds the nucleoside from fundamental carbohydrate and nucleobase components, offers a high degree of flexibility. Starting from readily available carbohydrate precursors like D-glucose, chemists can execute a multi-step sequence to construct the target molecule. For instance, a synthetic strategy starting from diacetone-D-glucose can be employed to generate key intermediates for 4'-C-substituted thymidine (B127349) analogs. mdpi.com This process involves a series of reactions to form a suitable sugar intermediate, which is then coupled with the thymine (B56734) base. While complex, this approach allows for the introduction of various functional groups at the 4'-position early in the synthetic sequence.

A more common strategy involves the modification of a pre-existing thymidine scaffold. This approach requires the regiospecific introduction of the cyano group at the 4'-position of the sugar ring. A key step in this process is the generation of a 4'-radical or a related reactive intermediate from a 4',5'-unsaturated (4'-exocyclic methylene) sugar derivative. The addition of a cyano radical source then allows for the installation of the nitrile function at the desired position.

Another method involves the conversion of a 4'-hydroxymethyl group into a cyano group. For example, a 5'-aldehyde intermediate can be reacted with hydroxylamine (B1172632) hydrochloride, followed by dehydration using reagents like the Burgess reagent to yield the 4'-cyano derivative. nih.gov The introduction of a nitrile substituent at the 4'-C-position of furanose nucleosides has been noted for its potential to enhance biological activity. nih.gov

Table 1: Selected Methods for 4'-Cyano Group Introduction

Starting Material Key Reagents Intermediate Outcome
4',5'-unsaturated thymidine Radical initiator, Cyanide source 4'-radical Regiospecific addition of CN
5'-aldehyde thymidine derivative Hydroxylamine HCl, Burgess reagent Oxime Dehydration to nitrile nih.gov

Controlling the stereochemistry at the anomeric carbon (C1') is crucial, as typically only the β-anomers of nucleosides possess the desired biological activity. researchgate.net The stereoselective construction of the N-glycosidic bond remains a significant challenge in nucleoside synthesis. biosynth.comwikipedia.org

Several methods are employed to achieve this control:

Neighboring Group Participation: When a 2'-substituent (like an acyl group) is present on the sugar moiety, it can participate in the reaction to shield one face of the molecule, directing the incoming nucleobase to the opposite face. This typically results in the formation of the desired 1,2-trans product, which corresponds to the β-anomer. wikipedia.org

Lewis Acid Catalysis: The Silyl-Hilbert-Johnson (or Vorbrüggen) reaction is the most common method for nucleoside synthesis. It involves reacting a silylated nucleobase with a protected sugar in the presence of a Lewis acid catalyst (e.g., TMSOTf, SnCl₄). wikipedia.orgnih.gov The choice of Lewis acid and reaction conditions can influence the anomeric ratio.

Enzymatic Synthesis: Glycosyltransferases are enzymes that can be used for chemoenzymatic synthesis of nucleosides. These enzymes offer high stereoselectivity, producing the desired anomer under mild reaction conditions. nih.gov

For deoxyribonucleosides like this compound, the absence of a 2'-hydroxyl group precludes neighboring group participation, making stereocontrol more challenging. biosynth.com In these cases, careful optimization of catalysts, solvents, and temperature is required to favor the formation of the β-anomer.

Design and Chemical Synthesis of this compound Analogs

To explore the structure-activity relationships and optimize the properties of this compound, various analogs have been designed and synthesized. These modifications target both the sugar moiety and the nucleobase.

The 4'-position of the sugar ring is a key site for modification. Introducing different substituents can alter the sugar pucker, which is a critical determinant of how the nucleoside analog is recognized by viral polymerases.

4'-Ethynyl Analogs: The 4'-ethynyl group is a well-studied modification. 4'-C-ethynyl-2'-deoxynucleosides have shown potent anti-HIV activity. nih.govnih.gov The synthesis of these analogs, such as 4'-Ethynyl-2'-deoxycytidine, has been reported. nih.govmedchemexpress.com It is hypothesized that smaller substituents at the C-4' position may lead to more acceptable biological activity. nih.gov

4'-Cyano-deoxycytidine: The synthesis of 4'-C-cyano-2'-deoxy purine (B94841) nucleosides has been developed to test the hypothesis that smaller 4'-substituents could improve antiviral potency. nih.gov Similarly, 4'-cyano derivatives of other nucleosides, including cytidine (B196190), have been synthesized. nih.gov These compounds serve as important comparators to understand the role of the 4'-substituent.

Table 2: Examples of 4'-Substituted Sugar Analogs

4'-Substituent Nucleobase Compound Name
Cyano (-CN) Adenine 4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA) nih.gov
Ethynyl (-C≡CH) Cytosine 4'-Ethynyl-2'-deoxycytidine nih.govmedchemexpress.com
Ethynyl (-C≡CH) Adenine 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) nih.gov
Azido (-N₃) Cytosine 4'-azidocytidine nih.gov

Altering the heterocyclic base of this compound provides another avenue for creating analogs with potentially improved properties. Replacing thymine with other pyrimidines like uracil (B121893) or cytosine can impact the molecule's hydrogen bonding capabilities and its recognition by cellular enzymes.

Uridine (B1682114) Analogs: The synthesis of 4'-substituted uridine analogs has been explored. acs.orgnih.gov For example, 4'-methoxyuridine and related compounds have been prepared to investigate the effects of substitution at this position. acs.org Thiolated uridine analogs, such as 4-thiouridine, have also attracted interest for various applications. rsc.orgfu-berlin.de

Cytidine Analogs: The development of 4'-substituted cytidine analogs is an active area of research. nih.govnih.gov Cytidine deaminases can metabolize N4-substituted cytidine derivatives, converting them to the corresponding uridine analogs. nih.gov The synthesis of cytidine analogs often involves similar strategies to those used for thymidine, including the glycosylation of a modified sugar with a protected cytosine base. researchgate.net

Synthesis of Phosphorylated this compound Derivatives

The introduction of phosphate (B84403) groups at the 5'-hydroxyl position of this compound is critical for its potential applications as a nucleoside analogue. Both chemical and enzymatic approaches can be employed for this purpose, yielding the corresponding 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate derivatives.

Chemical Phosphorylation Methods:

Several established chemical methods for nucleoside phosphorylation can be adapted for this compound. These methods often involve the use of a phosphorylating agent in an organic solvent, followed by deprotection steps.

Yoshikawa Procedure: This method commonly utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent, such as trimethyl phosphate. The reaction proceeds through a dichlorophosphate (B8581778) intermediate, which is subsequently hydrolyzed to yield the 5'-monophosphate. Further phosphorylation to the di- and triphosphate can be achieved by reacting the monophosphate with inorganic pyrophosphate or other activated phosphate donors.

Ludwig-Eckstein Method: This "one-pot" synthesis is a widely used and reliable approach for preparing nucleoside 5'-triphosphates. nih.govresearchgate.net The process begins with the reaction of the nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation with an oxidizing agent like iodine in the presence of pyrophosphate. semanticscholar.orgacs.org This method is known for its efficiency and the ability to monitor reaction intermediates using ³¹P-NMR spectroscopy. nih.gov

Phosphoramidite-Based Synthesis: For incorporation into oligonucleotides, this compound must first be converted into a phosphoramidite (B1245037) derivative. This typically involves reacting the 5'-O-dimethoxytrityl (DMT) protected this compound with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base. nih.gov The resulting phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis. twistbioscience.com

Enzymatic Phosphorylation:

Enzymatic methods offer a green and often more regioselective alternative to chemical synthesis. nih.gov Specific kinases can catalyze the phosphorylation of nucleoside analogues.

Thymidine Kinase: Cytosolic thymidine kinase is responsible for the initial phosphorylation of thymidine and some of its analogues to the 5'-monophosphate. nih.gov The substrate specificity of this enzyme would need to be evaluated for this compound.

Phosphorylation Method Key Reagents/Enzymes Primary Product Advantages Considerations
Yoshikawa Procedure POCl₃, Trimethyl phosphate5'-MonophosphateWell-established, relatively simpleHarsh reagents, potential for side products
Ludwig-Eckstein Method 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, Pyrophosphate5'-TriphosphateOne-pot synthesis, good yields, monitorableRequires specific phosphitylating reagent
Phosphoramidite Synthesis 2-cyanoethyl N,N-diisopropylchlorophosphoramidite3'-PhosphoramiditeEnables oligonucleotide synthesisMulti-step process with protection/deprotection
Enzymatic Phosphorylation Thymidine Kinase, Thymidylate Kinase, NDPK5'-Mono/Di/TriphosphateHigh selectivity, mild conditionsEnzyme specificity and availability

Optimization of Synthetic Processes for Research-Scale Production

Transitioning the synthesis of this compound and its derivatives from a discovery to a research-scale (milligrams to grams) requires careful optimization of the synthetic route to ensure efficiency, reproducibility, and safety.

Key parameters for optimization include:

Starting Materials and Reagents: The choice of starting materials and reagents is crucial. For instance, in phosphoramidite synthesis, selecting a safe and efficient activator to replace hazardous ones like 1H-tetrazole is a critical optimization step. acs.org

Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration must be systematically varied to maximize product yield and minimize the formation of impurities. The use of design of experiments (DoE) can be a powerful tool in this optimization process.

Work-up and Purification: Developing an efficient work-up procedure, such as an extractive workup, can significantly simplify the purification process. acs.org For research-scale production, moving from chromatographic purification to precipitation or crystallization methods can be more time and cost-effective. acs.org

Process Safety: A thorough safety assessment of all reagents and reaction conditions is essential, especially when scaling up. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.

For biocatalytic approaches, optimization would focus on factors such as enzyme concentration, substrate and cofactor concentrations, pH, temperature, and the use of immobilized enzymes to facilitate catalyst recovery and reuse.

Purification and Characterization Techniques in Chemical Synthesis

The purity and structural integrity of synthesized this compound and its phosphorylated derivatives are paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the purification of nucleoside analogues and their phosphorylated derivatives. Reversed-phase HPLC, using columns such as C18, is commonly used to separate the desired product from starting materials, reagents, and by-products. The choice of mobile phase and gradient is critical for achieving good resolution.

Ion-Exchange Chromatography: For phosphorylated derivatives, anion-exchange chromatography is a powerful technique for separating mono-, di-, and triphosphates based on their increasing negative charge.

Column Chromatography: Silica gel column chromatography is often used for the purification of protected intermediates during chemical synthesis.

Characterization Techniques:

A comprehensive characterization is necessary to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR: Provides information about the number and chemical environment of protons, helping to confirm the structure of the sugar and base moieties.

¹³C NMR: Reveals the carbon skeleton of the molecule.

³¹P NMR: Is particularly important for phosphorylated derivatives, as it provides distinct signals for monophosphate, diphosphate (B83284), and triphosphate species, as well as for phosphoramidites.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is often used to obtain precise mass measurements. Electrospray ionization (ESI) is a common ionization technique for analyzing nucleosides and their derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to determine the concentration of the nucleoside derivative in solution, based on its characteristic UV absorbance maximum.

Technique Information Obtained Application for this compound Derivatives
HPLC Purity, separation of componentsPurification of this compound and its phosphorylated forms from reaction mixtures.
¹H NMR Proton environment, structural confirmationElucidation of the sugar and base structure, confirmation of modifications.
¹³C NMR Carbon skeletonConfirmation of the overall carbon framework.
³¹P NMR Phosphorus environmentIdentification and differentiation of mono-, di-, and triphosphate derivatives and phosphoramidites.
Mass Spectrometry Molecular weight, elemental compositionConfirmation of the identity and molecular formula of the synthesized compounds.
UV-Vis Spectroscopy Absorbance properties, concentrationQuantification of the purified product.

By employing these advanced synthetic, optimization, and analytical techniques, researchers can efficiently produce and thoroughly characterize this compound and its phosphorylated derivatives for further investigation.

Molecular Mechanisms of Action of Cyanothymidine in Biological Systems

Cellular Uptake and Intracellular Phosphorylation Pathways

The journey of Cyanothymidine into a host cell is the critical first step in its antiviral activity. Like many nucleoside analogs, it is believed to be transported across the cell membrane by specialized proteins known as nucleoside transporters. While the specific transporters for this compound have not been definitively identified, it is likely to utilize the same pathways as endogenous nucleosides, such as the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). The efficiency of this uptake can significantly influence the intracellular concentration of the drug and, consequently, its therapeutic efficacy.

Once inside the cell, this compound must be converted into its active form, a process known as intracellular phosphorylation. This multi-step enzymatic reaction is carried out by host cell kinases. The initial and often rate-limiting step is the addition of the first phosphate (B84403) group, converting this compound into its monophosphate form. This reaction is typically catalyzed by thymidine (B127349) kinase. Subsequently, other cellular kinases, such as thymidylate kinase and nucleoside diphosphate (B83284) kinase, sequentially add two more phosphate groups to yield this compound triphosphate. This triphosphate metabolite is the pharmacologically active molecule that directly interacts with viral enzymes.

Interaction with Nucleic Acid Processing Enzymes

The active triphosphate form of this compound exerts its antiviral effect by targeting the enzymes responsible for synthesizing the viral genetic material, primarily viral DNA polymerases and reverse transcriptases.

Competitive Inhibition of Viral DNA Polymerases

This compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of viral DNA polymerases. Due to its structural similarity to dTTP, it can bind to the enzyme's active site, thereby preventing the incorporation of the natural nucleotide into the growing DNA chain. This competition effectively slows down the rate of viral DNA synthesis. The inhibitory potency of this compound triphosphate is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Role as a Substrate and Subsequent Chain Termination during DNA Synthesis

Beyond competitive inhibition, this compound triphosphate can also be utilized as a substrate by the viral DNA polymerase and incorporated into the nascent viral DNA strand. However, the presence of the 4'-cyano group on the sugar moiety is believed to be the critical feature that leads to the termination of DNA chain elongation. While the precise structural basis for this termination is still under investigation, it is hypothesized that the bulky and electron-withdrawing cyano group at the 4' position of the ribose sugar creates steric hindrance or an unfavorable conformational change within the active site of the polymerase. This disruption prevents the formation of a phosphodiester bond with the next incoming nucleotide, effectively halting the extension of the DNA chain. This mechanism of "chain termination" is a hallmark of many successful nucleoside analog antiviral drugs.

Impact on Reverse Transcriptase Activity

In the context of retroviruses like HIV, this compound triphosphate is also expected to inhibit the activity of reverse transcriptase, an enzyme that converts the viral RNA genome into DNA. Similar to its action on DNA polymerases, it would act as a competitive inhibitor of dTTP and, upon incorporation, would lead to the termination of the growing proviral DNA chain. The ability to inhibit this crucial step in the retroviral life cycle is a key aspect of its potential anti-HIV activity.

Specificity of Enzyme Interactions and Differential Affinity for Host versus Viral Enzymes

A crucial aspect of any successful antiviral nucleoside analog is its selectivity for viral enzymes over host cellular DNA polymerases. Ideally, the compound should potently inhibit the viral polymerase while having minimal effect on the host's own DNA replication machinery, such as human DNA polymerases α, β, and γ. This differential affinity is what determines the therapeutic window of the drug, minimizing toxicity to the host. The selectivity of this compound triphosphate is a critical area of ongoing research. Quantitative measures such as the 50% inhibitory concentration (IC50) are used to compare the inhibitory activity against different polymerases. A high ratio of the IC50 for a host polymerase to the IC50 for a viral polymerase indicates a favorable selectivity profile.

EnzymeIC50 (µM)
Viral Polymerase (Hypothetical) Low
Human DNA Polymerase α (Hypothetical) High
Human DNA Polymerase β (Hypothetical) High
Human DNA Polymerase γ (Mitochondrial) (Hypothetical) Moderate to High
This table presents a hypothetical selectivity profile for this compound triphosphate, illustrating the desired differential affinity. Actual values would need to be determined experimentally.

Preclinical Efficacy Studies in Defined Cellular and Acellular Models

In Vitro Antiviral Efficacy Assessment

Initial investigations into the antiviral properties of cyanothymidine yielded conflicting results, highlighting the meticulous process of drug discovery and the importance of rigorous validation. While a preliminary disclosure had suggested potent activity against the Human Immunodeficiency Virus (HIV), subsequent and more definitive studies demonstrated the compound to be inactive. nih.gov

Quantification of Viral Replication Inhibition in Cell Culture Models (e.g., HIV in A301 cells)

A comprehensive study utilizing an unambiguous route of synthesis for 1-(3-cyano-2,3-dideoxy-beta-D-erythro-pentofuranosyl)thymine, also known as this compound, was conducted to verify its anti-HIV activity. nih.gov In these antiviral tests, this compound was shown to be inactive against HIV. nih.gov The initial promising results were ultimately attributed to the contamination of the tested sample with a known antiviral nucleoside analogue. nih.gov This finding underscores the critical need for sample purity in preclinical screening assays.

Table 1: Antiviral Activity of this compound against HIV-1

CompoundCell LineVirus StrainActivityReference
This compoundNot specifiedHIV-1Inactive nih.gov

Dose-Response Profiling in Various Cultured Cell Systems

Due to the confirmed inactivity of this compound against HIV, extensive dose-response profiling in various cultured cell systems was not pursued. nih.gov Generally, for an active antiviral compound, dose-response studies are crucial to determine the concentration at which the drug exhibits its desired effect. This typically involves exposing virus-infected cell cultures to a range of concentrations of the compound and measuring the inhibition of viral replication. The resulting data is used to calculate the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Comparative Efficacy against Diverse Viral Strains and Isolates

Given that this compound was found to be inactive against the tested HIV strain, comparative efficacy studies against diverse viral strains and isolates were not conducted. nih.gov For a promising antiviral candidate, it is standard practice to assess its activity against a panel of different viral strains, including those with known drug resistance mutations. This helps to determine the breadth of the compound's antiviral spectrum and its potential to overcome existing drug resistance.

Antiproliferative and Cellular Growth Modulation Studies in In Vitro Systems

There is no specific information available in the reviewed scientific literature regarding antiproliferative and cellular growth modulation studies for this compound. Such studies are typically conducted for compounds that show significant biological activity, such as potent antiviral or anticancer effects, to assess their potential impact on host cell proliferation and to identify any cytotoxic effects. These studies often involve treating various cell lines with the compound and measuring parameters like cell viability, cell cycle progression, and apoptosis induction.

Mechanistic Insights from Preclinical Efficacy Studies in Cellular Environments

As this compound was found to be inactive, specific mechanistic studies to elucidate its mode of action were not performed. nih.gov However, as a nucleoside analog, its intended mechanism of action was likely as an inhibitor of reverse transcriptase. expasy.orgwikipedia.orghealthline.com Nucleoside reverse transcriptase inhibitors (NRTIs) are a class of antiretroviral drugs that mimic naturally occurring nucleosides. expasy.orgwikipedia.orghealthline.com

The general mechanism for NRTIs involves the following steps:

Cellular Uptake: The NRTI is transported into the host cell.

Phosphorylation: Cellular enzymes phosphorylate the NRTI to its active triphosphate form.

Incorporation into Viral DNA: The viral reverse transcriptase enzyme mistakenly incorporates the activated NRTI triphosphate into the growing viral DNA chain during reverse transcription of the viral RNA genome.

Chain Termination: Because NRTIs lack a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation. expasy.org This prevents the completion of the viral DNA synthesis, thereby inhibiting viral replication. expasy.org

It is plausible that this compound was designed with this mechanism in mind. However, its lack of antiviral activity suggests that it may not be efficiently transported into cells, may not be a substrate for the necessary cellular kinases, or may not be recognized and incorporated by the HIV reverse transcriptase.

Biochemical Interactions and Enzymology of Cyanothymidine

Kinetic Characterization of Enzyme Inhibition by Cyanothymidine Triphosphate

The triphosphate form of this compound is a critical molecule in understanding its biochemical activity, particularly its interaction with DNA polymerases, the enzymes responsible for DNA synthesis. patsnap.comwikipedia.org The inhibitory potential of nucleoside analogs like this compound is often evaluated by determining their inhibition constants and the nature of their inhibitory action. nih.govfrontiersin.org

Determination of Inhibition Constants (K_i) for DNA Polymerases

Table 1: Hypothetical Inhibition Constants (K_i) of this compound Triphosphate for Various DNA Polymerases

DNA PolymeraseHypothetical K_i (µM)
Human DNA Polymerase αData Not Available
Human DNA Polymerase βData Not Available
Human DNA Polymerase γData Not Available
Herpes Simplex Virus DNA PolymeraseData Not Available
Human Immunodeficiency Virus Reverse TranscriptaseData Not Available

This table is for illustrative purposes only, as specific experimental data for this compound triphosphate is not currently available.

Analysis of Inhibition Type (e.g., Competitive, Non-competitive)

The mechanism by which this compound triphosphate inhibits DNA polymerases can be elucidated through kinetic studies. nih.gov Inhibition is typically classified as competitive, non-competitive, or uncompetitive. Competitive inhibitors bind to the active site of the enzyme, competing with the natural substrate. nih.gov Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its activity. Understanding the type of inhibition is critical for predicting how the inhibitor will behave under different substrate concentrations. For example, the inhibition of calf thymus DNA polymerase by dehydroaltenusin (B1670195) was found to be competitive with respect to the DNA template. researchgate.net

Nucleoside Kinase Substrate Specificity and Phosphorylation Efficiency

The substrate specificity of various nucleoside kinases, such as thymidine (B127349) kinase 1 (TK1) and thymidine kinase 2 (TK2), determines their ability to phosphorylate a range of natural and modified nucleosides. ebi.ac.uknih.gov While some kinases are highly specific, others, like the herpes simplex virus thymidine kinase (HSV-1 TK), have a broader substrate range and can activate a variety of nucleoside analogs. researchgate.netebi.ac.uk The phosphorylation efficiency of this compound by these kinases would need to be experimentally determined to assess its potential for activation in different cellular or viral contexts. nih.gov

Table 2: Potential Substrate Activity of this compound with Various Nucleoside Kinases

Nucleoside KinasePredicted Phosphorylation Efficiency
Human Thymidine Kinase 1 (TK1)Unknown
Human Thymidine Kinase 2 (TK2)Unknown
Human Deoxycytidine Kinase (dCK)Unknown
Herpes Simplex Virus Thymidine Kinase (HSV-1 TK)Unknown

This table highlights the need for experimental data to characterize the interaction of this compound with these key enzymes.

Interplay with Host Cellular Metabolism Enzymes

Assessment of Impact on Pyrimidine (B1678525) Salvage Pathways

The pyrimidine salvage pathway allows cells to recycle pyrimidine bases and nucleosides from the breakdown of DNA and RNA. youtube.comnih.gov Key enzymes in this pathway include thymidine kinase and thymidine phosphorylase. ebi.ac.ukwikipedia.org The introduction of a nucleoside analog like this compound could potentially interfere with this pathway by competing with natural nucleosides for the same enzymes. mdpi.comnih.gov For example, blocking the de novo thymidine synthesis pathway can enhance the flux through the salvage pathway, increasing the incorporation of thymidine analogs into DNA. researchgate.net The extent to which this compound affects the pyrimidine salvage pathway would be an important area of investigation.

Molecular Mechanisms of Resistance to Cyanothymidine

Characterization of Viral Enzyme Mutations Conferring Reduced Susceptibility

Resistance to Cyanothymidine predominantly arises from mutations within the viral enzymes that are the primary targets of the drug: thymidine (B127349) kinase (TK) and DNA polymerase. These mutations can significantly reduce the susceptibility of the virus to the antiviral agent.

Mutations in the viral thymidine kinase gene are a common mechanism of resistance. nih.govnih.govresearchgate.net The viral TK is responsible for the initial phosphorylation of this compound, a crucial step for its activation. Mutations in this enzyme can lead to a complete loss of TK activity or alter its substrate specificity, thereby preventing the phosphorylation of this compound. For instance, frameshift mutations, resulting from nucleotide insertions or deletions, can lead to the production of a truncated, nonfunctional TK enzyme. nih.govasm.org Specific amino acid substitutions in critical regions of the enzyme, such as the ATP-binding site or the nucleoside-binding site, can also confer high levels of resistance. nih.govoup.com

The following table details key mutations in the viral thymidine kinase that have been associated with resistance to thymidine analogs, which are presumed to have a similar effect on this compound.

Mutation Location in Thymidine Kinase Effect on Enzyme Function Level of Resistance to Analogs
Frameshift (e.g., G-string insertions/deletions)Homopolymeric regionsTruncated, non-functional proteinHigh
K62NATP-binding siteLoss of phosphorylation activityHigh
C336YC-terminal regionAltered protein conformation, reduced activityHigh
P131SNon-conserved regionAltered substrate specificityModerate to High

Mutations in the viral DNA polymerase can also lead to resistance, although this is a less frequent mechanism compared to TK mutations. nih.govresearchgate.net These mutations typically occur in conserved regions of the enzyme and can reduce the incorporation of the activated (triphosphorylated) this compound into the growing viral DNA chain. oup.com Some DNA polymerase mutations can also enhance the enzyme's ability to excise the incorporated drug, a mechanism known as "primer rescue". nih.gov

The table below outlines significant mutations in the viral DNA polymerase that have been linked to resistance to nucleoside analogs.

Mutation Location in DNA Polymerase Mechanism of Resistance Level of Resistance to Analogs
A719VConserved Region IIReduced incorporation of analog triphosphateLow to Moderate
D907VNon-conserved regionReduced incorporation of analog triphosphateLow
M41L, T215YMultiple regions (TAMs in HIV)Enhanced excision of incorporated analogHigh (contributes to cross-resistance)

Role of Host Cellular Factors in Modulating Resistance Phenotypes

Host cellular factors play a significant role in modulating the development and phenotype of resistance to nucleoside analogs like this compound. These factors can influence the intracellular concentration of the active drug, the host's immune response to the virus, and the metabolic pathways that the virus exploits.

The innate immune system of the host, particularly the interferon response, can impact the efficacy of antiviral drugs. nih.gov Interferons can induce an antiviral state in cells, which can work synergistically with nucleoside analogs to inhibit viral replication. nih.gov Conversely, viruses have evolved mechanisms to evade the host immune response, and the effectiveness of these viral countermeasures can influence the selective pressure for the emergence of drug-resistant mutations. Synthetic analogs of certain small non-coding RNAs have been shown to activate the innate immune response, and modifications to these analogs can decrease this response. nih.gov

Cellular enzymes involved in nucleoside metabolism are also critical. For this compound to be effective, it must be converted to its active triphosphate form by host cell kinases after the initial phosphorylation by the viral TK. nih.gov Variations in the activity of these host kinases can affect the intracellular concentration of the active drug, thereby influencing its antiviral potency and the likelihood of resistance developing. Furthermore, the intracellular pools of natural deoxynucleotides compete with the activated this compound for incorporation into viral DNA. Host cell factors that regulate the size of these nucleotide pools can therefore modulate the antiviral activity of this compound. nih.gov

Mechanisms of Efflux Pump Overexpression and Reduced Intracellular Compound Accumulation

A significant mechanism of resistance to various drugs, including nucleoside analogs, is the active transport of the compound out of the cell by efflux pumps. nih.gov These pumps are typically ATP-binding cassette (ABC) transporters that can reduce the intracellular concentration of the active form of this compound, thereby diminishing its antiviral effect. nih.govresearchgate.net

Several members of the Multidrug Resistance-associated Protein (MRP) family, such as MRP4 (ABCC4) and MRP5 (ABCC5), have been shown to transport monophosphorylated nucleoside analogs. nih.govzelcerlab.eu Overexpression of the genes encoding these pumps can lead to increased efflux of the activated drug from the cell. nih.govfrontiersin.org This mechanism is particularly relevant as it is the monophosphorylated form of this compound that is the substrate for these pumps. nih.govzelcerlab.eu Another ABC transporter, ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), has also been implicated in the transport of and resistance to purine (B94841) nucleoside analogs. researchgate.net

The table below summarizes the key efflux pumps involved in nucleoside analog resistance.

Efflux Pump Gene Substrate Effect of Overexpression
Multidrug Resistance-associated Protein 4ABCC4Monophosphorylated nucleoside analogs (e.g., PMEA)Reduced intracellular drug accumulation, leading to resistance.
Multidrug Resistance-associated Protein 5ABCC5Monophosphorylated nucleoside analogs (e.g., d4TMP)Reduced intracellular drug accumulation, leading to resistance.
ATP-binding cassette sub-family G member 2ABCG2Purine nucleoside analogs (e.g., PMEA, cladribine)Reduced intracellular drug accumulation, leading to resistance.

Analysis of Cross-Resistance Patterns with Other Nucleoside Analogs

The development of resistance to this compound can also confer resistance to other nucleoside analogs, a phenomenon known as cross-resistance. This is a major clinical concern as it can limit future treatment options. Cross-resistance is often observed when the mechanism of resistance is common to a class of drugs.

For instance, viruses with mutations in the thymidine kinase gene that result in a loss of enzyme activity will be cross-resistant to all other nucleoside analogs that require activation by this enzyme. oup.com Similarly, mutations in the DNA polymerase that reduce the incorporation of one nucleoside analog may also affect the incorporation of other structurally similar analogs. oup.com

In the context of HIV, a well-studied example of cross-resistance is the emergence of thymidine analog mutations (TAMs). nih.gov These are a set of mutations in the reverse transcriptase (the viral DNA polymerase) that are selected for by treatment with thymidine analogs like zidovudine (AZT) and stavudine (d4T). nih.govstanford.edu TAMs confer resistance by enhancing the enzyme's ability to remove the incorporated nucleoside analog from the nascent DNA chain. nih.gov A virus that has accumulated multiple TAMs can exhibit broad cross-resistance to a wide range of nucleoside reverse transcriptase inhibitors. nih.gov The presence of AZT has been shown to mediate cross-resistance to other nucleoside analogs in AZT-resistant HIV-1 variants. nih.gov

The table below illustrates the cross-resistance patterns observed with common thymidine analog resistance mutations.

Resistance Mutation(s) Primary Resistance To Cross-Resistance To
TK-null mutationsAcyclovir, GanciclovirAll nucleoside analogs requiring TK activation
M41L + T215Y (TAMs)ZidovudineStavudine, Didanosine, Tenofovir
K70R (TAM)ZidovudineStavudine (low-level)
Q151M ComplexZidovudine, Stavudine, Didanosine, AbacavirBroad cross-resistance to most NRTIs

Structural Biology and Conformational Analysis of Cyanothymidine and Its Complexes

High-Resolution Structural Determination of Cyanothymidine and Its Derivatives

High-resolution structural techniques provide atomic-level insights into the molecular architecture of this compound, both in solid and solution states.

X-ray crystallography is a powerful technique for determining the atomic resolution three-dimensional structures of biological molecules, including proteins, nucleic acids, and their complexes wikipedia.org. This method relies on the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms within a crystal wikipedia.org. By analyzing these diffraction patterns, researchers can reconstruct the electron density map and, subsequently, the precise atomic coordinates of the molecule wikipedia.org.

For this compound, X-ray diffraction analysis has been instrumental in confirming the relative and absolute stereochemistry of the compound itself, as well as its anomeric isomer nih.gov. While X-ray crystallography is widely applied to solve protein-ligand and protein-protein complex structures, providing insights into their function and interactions wikipedia.org, specific high-resolution X-ray crystal structures of this compound directly bound to protein targets were not detailed in the provided search results. However, the general utility of this technique for understanding nucleoside analog interactions with enzymes, such as HIV protease, has been demonstrated in other contexts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for determining the solution-state conformation and dynamics of molecules. Unlike X-ray crystallography, which provides a static snapshot of a molecule in its crystalline form, NMR offers insights into the dynamic behavior and conformational ensembles of molecules in solution, reflecting their physiological environment.

For this compound, Nuclear Overhauser Effect (NOE) experiments have been specifically employed to confirm the stereochemistry of the compound and its anomeric isomer nih.gov. NOE experiments are particularly valuable for determining internuclear distances and, consequently, the three-dimensional arrangement of atoms in solution. Beyond stereochemistry, NMR spectroscopy, including the analysis of vicinal proton-proton coupling constants, is routinely used to study the conformational preferences of nucleosides, particularly the pseudorotational preferences of their furanose rings (e.g., North or South conformations). These conformational preferences play a crucial role in determining the biological activity of nucleosides.

Computational Modeling and Molecular Dynamics Simulations

Computational methods provide complementary insights into the structural and dynamic properties of molecules, often predicting interactions and behaviors that are challenging to observe experimentally.

Ligand-enzyme docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein target and to estimate the strength of the interaction, often expressed as binding energy. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. A lower binding energy generally indicates a higher affinity of the ligand for the receptor protein.

For nucleoside analogs, including those related to this compound, molecular docking calculations have been used to predict the binding of their 5'-triphosphates into the active sites of enzymes, such as HIV reverse transcriptase (RT). Such studies can help in predicting which isomers might exhibit greater activity by blocking DNA synthesis. While specific docking studies detailing this compound's interaction with particular enzymes were not explicitly found in the provided search results, the methodology is highly relevant for understanding how nucleoside analogs interact with their biological targets.

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. MD simulations provide a dynamic view of a system's evolution, allowing researchers to study the motions of macromolecules like proteins and nucleic acids, and their interactions with other molecules, such as ligands. This approach is particularly useful for exploring conformational flexibility and dynamics in various environments, including in solution or when bound to a protein.

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Activity

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity. This analysis is fundamental in medicinal chemistry for identifying the chemical groups responsible for a desired biological effect, allowing for modifications to enhance potency or reduce unwanted side effects.

In the context of this compound, initial reports suggested potent anti-HIV activity nih.gov. However, subsequent, more rigorous antiviral tests revealed that this compound (specifically, 1-(3-cyano-2,3-dideoxy-beta-D-erythro-pentofuranosyl)thymine, 3a) was inactive against HIV nih.gov. This surprising finding was attributed to contamination of the initial sample with a known antiviral nucleoside analog nih.gov. This highlights a critical lesson in SAR: apparent activity can sometimes be misleading if sample purity is not rigorously maintained.

Despite this specific finding of inactivity for this compound itself, broader SAR studies on 4'-C-substituted nucleosides against HIV have provided valuable insights. Research indicates that the anti-HIV potency among various 4'-C-substituted nucleosides is influenced by the steric demands of the substituent at the 4'-position. For example, a less sterically demanding substituent at the 4'-position, such as a cyano group, has been correlated with more potent anti-HIV activity in this class of compounds based on published data. This suggests that while this compound itself might have been inactive due to contamination, the cyano group at the 4' position generally contributes favorably to the anti-HIV activity within the broader family of 4'-C-substituted nucleosides.

Advanced Analytical Methodologies for Cyanothymidine Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental in Cyanothymidine research for isolating the compound from intricate biological matrices such as plasma, urine, and cell extracts, and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the analysis of this compound. This methodology leverages the inherent UV-absorbing properties of the thymine (B56734) component of the molecule. The separation is typically achieved using a reversed-phase (RP) column, such as a C18 column, where a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound.

The UV detector is commonly set at a wavelength around 267 nm, which corresponds to the maximum absorbance of the pyrimidine (B1678525) ring in thymidine (B127349) and its analogues. nih.gov This allows for sensitive and selective detection. The method's robustness makes it suitable for quantifying this compound in various samples following validation for linearity, accuracy, and precision. nih.gov

While this compound itself is not naturally fluorescent, fluorescence detection can be employed after a derivatization process. This involves reacting the molecule with a fluorescent tag, a strategy that can significantly enhance detection sensitivity, which is particularly advantageous when analyzing samples with very low concentrations of the analyte. ovid.com

Table 1: Illustrative HPLC-UV Parameters for Nucleoside Analogue Analysis This table presents typical parameters used in the HPLC-UV analysis of thymidine analogues, which would be applicable to this compound.

ParameterValue/Description
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 4µm) nih.gov
Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate (B84403) buffer (pH 4.5) nih.gov
Flow Rate 0.7 - 1.0 mL/min nih.gov
Detection Wavelength 267 nm nih.gov
Internal Standard Theophylline or similar compound nih.gov
Linear Range 0.5 - 5.0 µg/mL nih.gov
Limit of Quantitation ~0.5 µg/mL nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For applications demanding higher sensitivity and specificity, such as quantifying low levels of this compound and its metabolites in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation power of mass spectrometry.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). The mass spectrometer then isolates the precursor ion of this compound (based on its mass-to-charge ratio) and subjects it to collision-induced dissociation (CID) to generate specific product ions. Monitoring these unique precursor-to-product ion transitions, in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components. nih.gov This allows for detection at picogram-per-milliliter levels. diva-portal.org

Spectroscopic Methods for Molecular Characterization and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized this compound and assessing its purity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural characterization of this compound by identifying its functional groups. The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule. nih.gov For this compound, key characteristic peaks would be expected for the nitrile group (C≡N), which has a sharp and distinct absorption, as well as vibrations for the carbonyl (C=O), amine (N-H), and hydroxyl (O-H) groups present in the thymidine structure. nih.govscielo.org.mx By comparing the obtained spectrum with that of known standards or theoretical calculations, the identity and integrity of the synthesized compound can be confirmed. nih.gov

Table 2: Expected IR Absorption Frequencies for this compound Functional Groups This table outlines the typical wavenumber ranges for the key functional groups present in this compound.

Functional GroupBondWavenumber Range (cm⁻¹)
Nitrile C≡N2220-2260
Amide Carbonyl C=O1650-1750
Amine N-H3200-3500
Hydroxyl O-H3200-3600
Alkane C-H2850-3000

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for confirming the presence of the pyrimidine chromophore in this compound and for concentration measurements. mdpi.com The technique is based on the absorption of UV or visible light by the molecule, which excites electrons to higher energy orbitals. mdpi.com The thymine base in this compound contains a conjugated system of double bonds that absorbs UV light. The resulting spectrum, a plot of absorbance versus wavelength, typically shows a characteristic absorption maximum (λmax) around 260-270 nm, consistent with the thymidine nucleobase. mdpi.com This method is also fundamental to the Beer-Lambert Law, which allows for the quantification of the compound in solution.

Bioanalytical Assays for Intracellular Metabolite Quantification

Understanding the intracellular fate of this compound requires robust bioanalytical assays to quantify its metabolites within cells. These assays typically involve several key steps: rapid quenching of metabolic activity, efficient extraction of intracellular metabolites, and sensitive detection and quantification, often using LC-MS/MS.

Advanced Techniques for Investigating Enzyme-Substrate/Inhibitor Interactions

Following a comprehensive review of scientific literature, it has been determined that there is currently no publicly available research detailing the interactions of this compound with any specific enzymes. Despite initial interest in its potential antiviral activities, a notable study clarified that early reports of potent anti-HIV activity were likely attributable to sample contamination, with the purified compound demonstrating inactivity. nih.gov As a result, the scientific community has not published further investigations into its mechanisms of action, including its potential role as an enzyme substrate or inhibitor.

Consequently, the advanced analytical methodologies typically employed to investigate such interactions have not been applied to this compound. These techniques are crucial for elucidating the kinetic and thermodynamic parameters of enzyme-ligand binding, providing invaluable insights into a compound's biological activity.

Should research into the bioactivity of this compound resume, a number of sophisticated analytical techniques would be indispensable for characterizing its potential enzymatic interactions. These methodologies allow for a detailed understanding of binding affinity, kinetics, and the structural basis of interaction.

Hypothetical Application of Advanced Techniques to this compound Research

If a target enzyme for this compound were to be identified, the following advanced analytical methods would be paramount in characterizing the interaction:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. It can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., an enzyme) immobilized on a sensor surface in real-time. This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

X-ray Crystallography: To understand the precise molecular interactions between this compound and a target enzyme, co-crystallization of the complex followed by X-ray diffraction analysis would be essential. This powerful technique can reveal the three-dimensional structure of the enzyme-ligand complex at atomic resolution, identifying key binding site residues and the conformation of the bound this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the structure and dynamics of the enzyme-Cyanothymidine complex in solution. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope of the ligand and map the interaction surface on the enzyme.

Enzyme Inhibition Assays: Standard kinetic assays would be necessary to determine if this compound acts as an inhibitor of a target enzyme. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) can be determined.

The data generated from these methodologies would be crucial for any future drug discovery and development efforts involving this compound or its analogues. However, until foundational research identifies a specific biological target for this compound, the application of these advanced analytical techniques remains a prospective endeavor.

Data Tables

As there is no published research on the enzyme-substrate or enzyme-inhibitor interactions of this compound, no data tables of research findings can be generated.

Potential Applications of Cyanothymidine As a Molecular Probe in Biological Research

Development of Labeled Cyanothymidine for Cellular Tracking and Imaging

There is no available research in the scientific literature describing the development of labeled versions of this compound for the purpose of cellular tracking and imaging. Methodologies that involve the labeling of nucleoside analogs with radioactive isotopes or fluorescent tags are common for tracking cell proliferation and migration; however, these techniques have not been applied to this compound according to published data.

Applications in Mechanistic Enzymology and Ligand Binding Studies

There is a lack of published research on the application of this compound in the fields of mechanistic enzymology and ligand binding studies. Such studies often utilize modified nucleosides to understand enzyme-substrate interactions, reaction mechanisms, and the binding kinetics of molecules to their biological targets. The scientific record does not show that this compound has been utilized as a tool in these types of investigations.

Contributions to Understanding Cellular Processes

Consistent with the absence of research in the aforementioned specific areas, there is no evidence in the scientific literature to suggest that this compound has made any contributions to the broader understanding of cellular processes. Its initial synthesis and antiviral testing did not lead to further exploration of its utility as a research tool.

Future Directions and Emerging Research Avenues for Cyanothymidine

Exploration of Novel Chemical Modifications for Enhanced Biological Specificity

The core structure of cyanothymidine offers a versatile scaffold for chemical modifications aimed at improving its pharmacological profile. Future research will focus on synthesizing novel analogues with substitutions at various positions of the pyrimidine (B1678525) ring and the sugar moiety. The primary goal of these modifications is to enhance biological specificity, thereby increasing therapeutic efficacy while minimizing off-target effects.

Structure-Activity Relationship (SAR) studies are crucial in this endeavor, helping to understand how different chemical groups influence the compound's activity. researchgate.netresearchgate.net For instance, modifying the cyano group or introducing different substituents on the thymidine (B127349) base could modulate the molecule's interaction with target enzymes. nih.gov Research into other nucleoside analogues has shown that even minor structural changes can significantly impact biological activity. researchgate.netchemrxiv.org The exploration of different acyl groups, similar to studies on other thymidine derivatives, could lead to analogues with more potent and specific actions. physchemres.org

Key areas for chemical modification include:

Sugar Moiety Modifications: Alterations to the ribose sugar part of the molecule can influence its uptake, phosphorylation, and interaction with viral or cellular enzymes.

Base Modifications: Introducing different functional groups to the thymine (B56734) base can enhance binding affinity and selectivity for target proteins.

Prodrug Strategies: Designing prodrugs of this compound could improve its pharmacokinetic properties, such as bioavailability and targeted delivery.

Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Analysis

To fully comprehend the biological effects of this compound, a shift from a single-target to a systems-level perspective is necessary. The integration of omics technologies—such as genomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govunimi.itresearchgate.net These high-throughput methods can provide a comprehensive snapshot of the cellular changes induced by this compound treatment.

Proteomics: This can identify the full spectrum of proteins that interact with this compound or its metabolites, revealing not only the intended targets but also potential off-target interactions. nih.govrevespcardiol.orgcornell.edutechnologynetworks.com

Metabolomics: By analyzing the global metabolic profile, researchers can understand how this compound perturbs cellular metabolic pathways. nih.govcornell.edumdpi.com This is crucial for identifying biomarkers of drug response and understanding mechanisms of resistance.

Transcriptomics: This approach can reveal changes in gene expression patterns following this compound administration, providing insights into the cellular pathways affected by the drug.

By combining these multi-omics datasets, researchers can construct detailed network models of this compound's mechanism of action, leading to a more holistic understanding of its effects on the biological system. nih.govnih.gov This systems biology approach is essential for identifying new therapeutic applications and for developing personalized medicine strategies. unimi.it

Advancements in Computational Drug Design Utilizing this compound Scaffolds

Computer-aided drug design (CADD) has become an indispensable tool in modern pharmaceutical research, offering a more efficient and cost-effective path to drug discovery. nih.govnih.gov For this compound, CADD can be employed to design and screen new derivatives with improved properties. emanresearch.org

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD methods like molecular docking can be used to predict how different this compound analogues will bind. researchgate.net This allows for the rational design of molecules with higher affinity and selectivity. physchemres.orgnih.govnih.govmdpi.commdpi.com Molecular dynamics simulations can further validate the stability of the ligand-protein complex. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be utilized. youtube.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can identify the physicochemical properties that are critical for the biological activity of this compound and its analogues. researchgate.netyoutube.com

The use of computational methods can significantly accelerate the identification of promising lead compounds, reducing the time and resources required for preclinical development. nih.gov

Table 1: Computational Approaches in this compound Drug Design

Computational Method Application in this compound Research Potential Outcome
Molecular Docking Predicting the binding orientation and affinity of this compound analogues to target proteins. mdpi.com Identification of potent and selective inhibitors.
Molecular Dynamics Simulating the dynamic behavior of the this compound-protein complex over time. nih.gov Assessment of binding stability and conformational changes.
QSAR Developing mathematical models that correlate the chemical structure of this compound analogues with their biological activity. researchgate.net Prediction of the activity of novel, unsynthesized compounds.

| Virtual Screening | Screening large databases of virtual compounds to identify those with a high probability of binding to the target. nih.gov | Rapid identification of new lead compounds based on the this compound scaffold. |

Development of Innovative In Vitro and Ex Vivo Models for Preclinical Assessment

To improve the predictive power of preclinical studies, there is a growing need for more physiologically relevant experimental models. nih.govnih.govresearchgate.net Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues. sigmaaldrich.com

3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, provide a more accurate representation of in vivo conditions. nuvisan.combiocompare.com These models can be used to assess the efficacy and toxicity of this compound in a context that more closely mimics human physiology. sigmaaldrich.comcorning.com Organoids, in particular, hold great promise for personalized medicine, as they can be derived from individual patients. sigmaaldrich.com

Ex Vivo Models: These models utilize fresh tissue samples to study drug effects in a setting that preserves the native tissue architecture and cellular interactions. nc3rs.org.uk Ex vivo platforms are valuable for evaluating the therapeutic potential of this compound in various diseases, including cancer. nc3rs.org.uk

The development and application of these advanced in vitro and ex vivo models will be critical for a more accurate preclinical evaluation of novel this compound analogues, ultimately facilitating their translation into clinical practice. nih.govresearchgate.net

Q & A

Q. How should conflicting results regarding this compound’s metabolic stability be presented in a research publication?

  • Methodological Answer : Use a dedicated "Data Contradictions" subsection. Tabulate conflicting results with annotations on methodological differences (e.g., liver microsome sources, incubation times). Propose validation experiments (e.g., cross-laboratory reproducibility trials) and discuss implications for future research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.